molecular formula C10H11NO3 B2466283 3-(Cyclopropylmethoxy)isonicotinic acid CAS No. 1504949-03-4

3-(Cyclopropylmethoxy)isonicotinic acid

Cat. No. B2466283
CAS RN: 1504949-03-4
M. Wt: 193.202
InChI Key: CXPGJEFYGWXEHJ-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)isonicotinic acid, also known as 3-(CPMI), is an organic compound belonging to the class of compounds known as isonicotinic acids. It is an aromatic compound with a molecular formula of C9H10NO2. 3-(CPMI) is a derivative of isonicotinic acid, and is a cyclopropylmethoxy derivative of isonicotinic acid. 3-(CPMI) has been studied for its potential applications in the fields of medicine, biochemistry, and physiology.

Mechanism of Action

Target of Action

The primary target of 3-(Cyclopropylmethoxy)isonicotinic acid is likely to be similar to that of its parent compound, isoniazid . Isoniazid is a frontline drug employed in the treatment of tuberculosis, and it primarily targets the Mycobacterium tuberculosis, the causative agent of tuberculosis .

Mode of Action

It can be inferred from the mode of action of isoniazid . Isoniazid is a prodrug and must be activated by bacterial catalase . It is then acetylated by N-acetyl transferase to N-acetylisoniazid, which is biotransformed to isonicotinic acid and monoacetylhydrazine . Monoacetylhydrazine is associated with hepatotoxicity via the formation of a reactive intermediate metabolite when N-hydroxylated by the cytochrome P450 mixed oxidase system .

Biochemical Pathways

Based on the parent compound isoniazid, it can be inferred that the compound likely affects the mycolic acid biosynthesis pathway . Mycolic acids are unique components of the cell wall of mycobacteria and disruption of their synthesis leads to the death of the bacteria .

Pharmacokinetics

Based on the parent compound isoniazid, it can be inferred that the compound is likely metabolized by hepatic n-acetyltransferase (nat) and cytochrome p450 2e1 (cyp2e1) to form hepatotoxins . The ADME properties of the compound and their impact on bioavailability would need further investigation.

Result of Action

Based on the parent compound isoniazid, it can be inferred that the compound likely has anti-mycobacterial activity .

Action Environment

It can be inferred from the parent compound isoniazid that factors such as the presence of bacterial catalase and the individual’s acetylator status (slow or fast) could influence the compound’s action .

properties

IUPAC Name

3-(cyclopropylmethoxy)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-10(13)8-3-4-11-5-9(8)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPGJEFYGWXEHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopropylmethoxy)isonicotinic acid

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